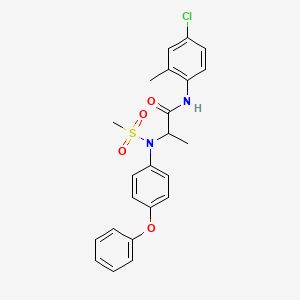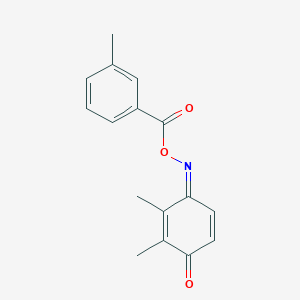![molecular formula C18H25N3O6S B4018780 2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4018780.png)
2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine
Descripción general
Descripción
2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the physiological and biochemical effects of adenosine signaling pathways.
Mecanismo De Acción
2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling pathways from being activated. This leads to a decrease in the physiological and biochemical effects of adenosine signaling.
Biochemical and Physiological Effects:
The physiological and biochemical effects of 2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine are primarily related to its antagonism of adenosine A1 receptors. These effects include a decrease in heart rate, blood pressure, and myocardial oxygen consumption. Additionally, 2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling pathways. Additionally, it has a long half-life, which allows for sustained inhibition of the receptor. However, one limitation of using 2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine. One area of interest is the role of adenosine signaling in the regulation of inflammation and immune responses. Additionally, there is growing interest in the potential therapeutic use of adenosine A1 receptor antagonists in the treatment of cancer. Finally, further studies are needed to explore the potential use of 2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine is used in scientific research to study the role of adenosine A1 receptors in various physiological and biochemical processes. It has been shown to be effective in the treatment of cardiovascular diseases, including hypertension and ischemia-reperfusion injury. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-13-11-19(12-14(2)27-13)18(22)15-7-9-20(10-8-15)28(25,26)17-6-4-3-5-16(17)21(23)24/h3-6,13-15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGMRRNXCGYNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7144522 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7,7-trimethyl-N-(3-methyl-2-pyridinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4018702.png)

![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-nitrophenyl acetate](/img/structure/B4018714.png)


![N-(2-furylmethyl)-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4018732.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)
![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018755.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4018761.png)
![4,4'-[(2,4-diisopropoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018766.png)
![1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4018777.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4018784.png)

![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4018799.png)